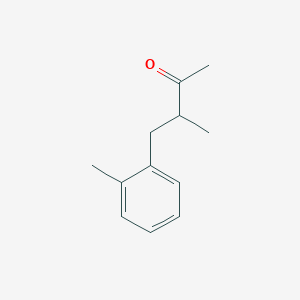

3-(2-Methylbenzyl)-butanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

3-methyl-4-(2-methylphenyl)butan-2-one |

InChI |

InChI=1S/C12H16O/c1-9-6-4-5-7-12(9)8-10(2)11(3)13/h4-7,10H,8H2,1-3H3 |

InChI Key |

CMUYXLYESOVYAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 2 Methylbenzyl Butanone

Direct Synthetic Routes to the Core Structure

The most straightforward methods for constructing the 3-(2-Methylbenzyl)-butanone framework typically involve the formation of a carbon-carbon bond between a butanone-derived nucleophile and a 2-methylbenzyl electrophile.

Alkylation-Based Approaches

A prominent and well-documented method for the synthesis of this compound is the alkylation of methyl ethyl ketone with 2-methylbenzyl chloride. prepchem.com This reaction falls under the classic Williamson ether synthesis, adapted for C-C bond formation. In a typical procedure, methyl ethyl ketone is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of 2-methylbenzyl chloride and displacing the chloride ion. prepchem.com

The reaction is generally carried out in a suitable organic solvent, such as toluene (B28343), to facilitate the dissolution of the reactants and to control the reaction temperature. prepchem.com

Optimized Reaction Conditions and Catalyst Systems

To enhance the efficiency and yield of the alkylation reaction, specific catalysts and optimized conditions are often employed. A notable example involves the use of a phase-transfer catalyst, such as 18-crown-6 (B118740), in the presence of a strong base like potassium hydroxide (B78521). prepchem.com The crown ether complexes with the potassium ions, increasing the reactivity of the hydroxide and facilitating the deprotonation of the methyl ethyl ketone. The addition of potassium iodide can further promote the reaction by in-situ conversion of the benzyl (B1604629) chloride to the more reactive benzyl iodide. prepchem.com

The reaction temperature is a critical parameter that requires careful control. For instance, a procedure describes warming the initial mixture to 75°C and then maintaining the reaction at 85°C for several hours with vigorous stirring to ensure completion. prepchem.com The exclusion of air is also recommended to prevent potential side reactions. prepchem.com

Interactive Table: Optimized Reaction Parameters for the Alkylation of Methyl Ethyl Ketone

| Parameter | Condition | Source |

| Base | Potassium Hydroxide (KOH) | prepchem.com |

| Catalyst | 18-crown-6 | prepchem.com |

| Promoter | Potassium Iodide (KI) | prepchem.com |

| Solvent | Toluene | prepchem.com |

| Initial Temperature | 75°C | prepchem.com |

| Reaction Temperature | 85°C | prepchem.com |

| Atmosphere | Exclusion of air | prepchem.com |

Indirect Synthetic Pathways via Advanced Precursors

Beyond direct alkylation, this compound can be synthesized through more elaborate routes that utilize advanced precursors and key bond-forming reactions. These indirect pathways can offer greater control over stereochemistry and allow for the introduction of diverse functionalities.

Convergent and Divergent Synthetic Strategies

Conversely, a divergent synthesis begins with a common core structure that is then elaborated into a variety of related compounds. slideshare.netrsc.org While not the most direct route to a single target like this compound, this strategy is valuable in medicinal chemistry and materials science for creating libraries of analogous compounds for screening purposes. rsc.org

Application of Key Carbon-Carbon Bond-Forming Reactions

Several fundamental carbon-carbon bond-forming reactions, while not directly reported for the synthesis of this compound itself, are highly relevant for constructing its structural motifs or analogous ketones.

Aldol (B89426) Condensations: This reaction involves the coupling of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl. wikipedia.orglibretexts.org A Claisen-Schmidt condensation, a type of crossed aldol condensation, between an aldehyde and a ketone is particularly relevant. libretexts.orgbyjus.com For instance, a substituted benzaldehyde (B42025) could react with butanone to form an α,β-unsaturated ketone, which could then be hydrogenated to yield a structure similar to the target molecule. Tandem reactions combining aldol condensation with other transformations, such as additions of arylboronic acids, provide efficient routes to β-arylated ketones. nih.govacs.org

Claisen Condensations: This reaction involves the condensation of two esters or an ester and a carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. fiveable.mewikipedia.orggeeksforgeeks.org While typically used for ester synthesis, variations of this reaction can be adapted for ketone synthesis. The resulting β-keto ester could be decarboxylated to afford the desired ketone.

Grignard Additions: Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. wikipedia.orgpressbooks.pubbyjus.com A Grignard reagent derived from a 2-methylbenzyl halide could potentially be added to a suitable carbonyl-containing precursor. For example, the addition of a Grignard reagent to a nitrile, followed by hydrolysis, is a known method for synthesizing ketones. masterorganicchemistry.com

Modern Approaches in Sustainable Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry, often referred to as "green chemistry." numberanalytics.comrsc.org These principles are applicable to the synthesis of ketones like this compound.

Key strategies in sustainable synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. rsc.orgacs.org

Catalytic Reactions: Employing catalysts to reduce the amount of reagents needed and to minimize waste. numberanalytics.combohrium.com This includes the use of transition metal catalysts, such as those based on palladium or nickel, for alkylation reactions. numberanalytics.comresearchgate.net Manganese-catalyzed reactions have also emerged as a more sustainable alternative for the alkylation of ketones with alcohols. beilstein-journals.orgresearchgate.netnih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. nih.govnih.gov

Alternative Energy Sources: Employing methods like microwave irradiation or visible-light photocatalysis to drive reactions more efficiently. rsc.org

For instance, the α-alkylation of ketones with alcohols, a greener alternative to using alkyl halides, can be achieved using palladium catalysts in aqueous media. mdpi.com Furthermore, the use of benzyl alcohols instead of toxic benzyl halides in Friedel-Crafts alkylations represents a greener approach. bohrium.comresearchgate.net The development of metal-free catalytic systems and the use of biocatalysts also contribute to more sustainable synthetic routes. nih.govrsc.orgresearchgate.net

Design of Environmentally Benign Solvent Systems

The selection of a solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. The synthesis of this compound has been reported using toluene, a solvent that is effective for the reaction but raises environmental and health concerns. prepchem.com This has led to research into greener, more sustainable solvent alternatives.

The principles of green chemistry encourage the use of innocuous solvents or, ideally, the elimination of solvents altogether. carloerbareagents.com When a solvent is necessary, the focus shifts to those with a lower environmental footprint, such as water, supercritical fluids, ionic liquids, and bio-derived solvents. text2fa.ir For the alkylation reaction to produce this compound, several classes of environmentally benign solvents could be considered.

Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising alternatives to traditional ether and chlorinated solvents. carloerbareagents.com They are derived from renewable feedstocks and often exhibit favorable properties such as lower toxicity, higher boiling points (reducing volatility), and greater stability under certain reaction conditions. carloerbareagents.com Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance; however, the low solubility of many organic reactants can be a limitation, sometimes overcome with the use of phase-transfer catalysts or surfactants. researchgate.net

The table below compares the properties of the conventional solvent, toluene, with those of potential green alternatives.

Development of Advanced Catalytic Methods for Enhanced Efficiency

Modern synthetic chemistry aims to replace stoichiometric reagents with more advanced catalytic systems. For the alkylation of ketones like methyl ethyl ketone, several advanced catalytic methods could be envisioned to enhance efficiency.

Organocatalysis: Chiral amines or their salts can catalyze the asymmetric alkylation of ketones, providing a metal-free alternative and potentially leading to enantiomerically enriched products.

Transition Metal Catalysis: Complexes of metals like palladium, nickel, or copper are powerful catalysts for C-C bond formation. For instance, palladium-catalyzed cross-coupling reactions could potentially form the carbon skeleton of this compound. A patent for a similar compound, 3-methyl-4-phenyl-2-butanone, describes a hydrogenation step using a Pd/C catalyst. google.com

Heterogeneous Catalysis: Using a solid-supported catalyst (e.g., a metal on a carbon or zeolite support) simplifies the process by allowing for easy separation and recycling of the catalyst, which reduces waste and lowers costs. d-nb.info For example, the synthesis of a related compound has been achieved using hydrogen fluoride-modified ultrastable Y (USY) zeolites.

The development of these methods focuses on improving reaction rates and selectivity under milder conditions, thereby increasing energy efficiency and reducing the formation of unwanted byproducts.

Principles of Atom Economy and Minimized Waste Generation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. primescholars.com A higher atom economy signifies a more sustainable process, as fewer atoms are wasted in the form of byproducts. jk-sci.com

The synthesis of this compound from 2-methylbenzyl chloride and methyl ethyl ketone, using potassium hydroxide as the base, can be analyzed for its atom economy. prepchem.com

Reaction: C₈H₉Cl + C₄H₈O + KOH → C₁₂H₁₆O + KCl + H₂O

Atom Economy Calculation:

Molecular Weight of this compound (C₁₂H₁₆O) = 176.26 g/mol

Molecular Weight of 2-methylbenzyl chloride (C₈H₉Cl) = 140.61 g/mol

Molecular Weight of methyl ethyl ketone (C₄H₈O) = 72.11 g/mol

Molecular Weight of potassium hydroxide (KOH) = 56.11 g/mol

Atom Economy = [MW of Product / (Sum of MW of all Reactants)] x 100 Atom Economy = [176.26 / (140.61 + 72.11 + 56.11)] x 100 Atom Economy = [176.26 / 268.83] x 100 ≈ 65.6%

This calculation shows that, even with a 100% chemical yield, approximately 34.4% of the reactant mass is converted into byproducts (potassium chloride and water), which constitute waste.

Minimizing waste generation is intrinsically linked to maximizing atom economy. mdpi.com Strategies to achieve this include:

Reaction Design: Prioritizing reaction types with high atom economy, such as addition or rearrangement reactions, over substitution or elimination reactions which inherently generate byproducts. jk-sci.com

Catalysis: Using catalytic reagents instead of stoichiometric ones eliminates the waste associated with the reagent itself. um-palembang.ac.id

By redesigning the synthesis of this compound to incorporate these principles, the process can be made more sustainable and environmentally responsible.

Reactivity Profiles and Chemical Transformations of 3 2 Methylbenzyl Butanone

Reactions Involving the Ketone Moiety

The ketone functional group is a cornerstone of the reactivity of 3-(2-Methylbenzyl)-butanone, offering a site for a variety of addition and condensation reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. libretexts.org This inherent electrophilicity is the driving force for its reactions with nucleophiles.

Reductive Transformations to Corresponding Alcohols (e.g., formation of 3-methyl-4-(2-methylphenyl)-butan-2-ol)

The ketone group of this compound can be readily reduced to its corresponding secondary alcohol, 3-methyl-4-(2-methylphenyl)-butan-2-ol. This transformation is a classic example of nucleophilic addition, where a hydride ion (H⁻) acts as the nucleophile. orientjchem.orgunizin.org

A documented method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solvent. prepchem.com In a specific procedure, 25 grams of this compound were treated with 3 grams of NaBH₄ in 100 ml of ethanol. The reaction mixture was stirred for two hours at room temperature (25°C) and then heated to reflux for an additional two hours. prepchem.com Following the removal of the solvent and excess reducing agent, distillation yielded 15.5 grams of 3-methyl-4-(2-methylphenyl)-butan-2-ol. prepchem.com

This reduction changes the hybridization of the carbonyl carbon from sp² to sp³, creating a new chiral center at the carbon bearing the hydroxyl group. libretexts.org

Table 1: Reductive Transformation of this compound

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound (25 g) | Sodium Borohydride (NaBH₄) (3 g) | Ethanol (100 ml) | 2h at 25°C, then 2h at reflux | 3-methyl-4-(2-methylphenyl)-butan-2-ol | 62% (15.5 g) | prepchem.com |

Diverse Nucleophilic Addition and Condensation Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide array of nucleophiles. evitachem.com In the general mechanism of nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. unizin.org

While specific examples for this compound are not detailed in the provided search results beyond reduction, the general principles of ketone reactivity apply. Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or cyanide ions can add to the carbonyl group, leading to the formation of new carbon-carbon bonds. Condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, are also plausible, where an enolate generated from the ketone or another carbonyl compound acts as the nucleophile. These reactions would typically be catalyzed by acid or base.

Formation of Imine-Based Derivatives (e.g., Oximes, Hydrazones)

The reaction of this compound with primary amines or their derivatives leads to the formation of imines, also known as Schiff bases (compounds containing a C=N double bond). libretexts.org This reaction is a reversible process that involves nucleophilic addition followed by the elimination of a water molecule. libretexts.orgtaylorandfrancis.com

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a neutral carbinolamine intermediate. libretexts.org Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Elimination of water results in the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org To drive the reaction toward the product, water is often removed from the reaction mixture using methods like azeotropic distillation with a Dean-Stark apparatus or by adding a dehydrating agent. taylorandfrancis.comoperachem.com

Common reagents used for these transformations include:

Hydroxylamine (NH₂OH): Reacts with ketones to form oximes.

Hydrazine (B178648) (NH₂NH₂): Reacts with ketones to form hydrazones.

Substituted Hydrazines (e.g., 2,4-dinitrophenylhydrazine): Form corresponding substituted hydrazones, which are often colorful, crystalline solids used for characterization. libretexts.org

Table 2: General Imine-Based Derivative Formation

| Reactant | Product Type | General Mechanism | Key Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Nucleophilic addition-elimination | Acid catalysis, water removal |

| Hydroxylamine (NH₂OH) | Oxime | Nucleophilic addition-elimination | Acid catalysis, water removal |

| Hydrazine (R-NHNH₂) | Hydrazone | Nucleophilic addition-elimination | Acid catalysis, water removal |

Chemical Modifications and Functionalizations of the Benzyl (B1604629) Moiety

The 2-methylbenzyl group in the molecule provides another site for chemical reactions, primarily through electrophilic substitution on the aromatic ring or functionalization of the methyl side-chain.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. libretexts.org The outcome of this reaction is directed by the substituents already present on the ring: the benzyl group itself and the methyl group.

Both the alkyl side chain (the connection to the butanone moiety) and the methyl group are electron-donating groups. libretexts.org These groups activate the aromatic ring, making it more reactive towards electrophiles than benzene itself. libretexts.org They direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org The directing effects of the two existing groups on this compound would lead to a mixture of substituted products.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). libretexts.org

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. libretexts.org

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. lkouniv.ac.in However, Friedel-Crafts reactions can be complicated by the presence of the ketone, which can coordinate with the Lewis acid catalyst.

Directed Side-Chain Functionalizations

Functionalization can also be directed at the methyl group attached to the benzyl ring or at the benzylic carbon of the main chain. These positions are often more reactive than other sp³-hybridized carbons due to their proximity to the aromatic ring, which can stabilize radical or ionic intermediates.

Potential reactions include:

Free Radical Halogenation: Under UV light or with a radical initiator, the hydrogen atoms of the methyl group can be substituted with halogens (e.g., using N-bromosuccinimide for bromination). This reaction preferentially occurs at the benzylic position.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can, under harsh conditions, oxidize the methyl group to a carboxylic acid.

Metal-Catalyzed Cross-Coupling: If the aromatic ring is first halogenated, the resulting aryl halide can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds, effectively functionalizing the benzyl moiety. acs.org

Reactivity at Alpha-Carbons and Other Strategically Important Sites

The reactivity of this compound is largely centered around the carbon atoms alpha to the carbonyl group (C2 and C4) and the benzylic methyl group. These positions are activated towards various chemical transformations.

Enolate Chemistry and Alkylation Strategies

The presence of alpha-hydrogens on both sides of the carbonyl group allows this compound to form enolates, which are powerful nucleophiles in organic synthesis. The formation of these enolates can be controlled to achieve selective alkylation.

The synthesis of this compound itself provides a prime example of enolate alkylation. In a documented synthesis, methyl ethyl ketone (butanone) is treated with a base to form an enolate, which is then alkylated with 2-methylbenzyl chloride. prepchem.com The reaction conditions, employing potassium hydroxide (B78521), 18-crown-6 (B118740), and potassium iodide in toluene (B28343), facilitate the formation of the enolate and subsequent C-C bond formation. prepchem.com

Unsymmetrical ketones like butanone can form two different enolates: the kinetic enolate (formed by removing the more accessible, less hindered proton) and the thermodynamic enolate (the more substituted, more stable enolate). bham.ac.uk The choice of base, solvent, and temperature determines which enolate is formed preferentially. For instance, bulky bases like lithium diisopropylamide (LDA) at low temperatures favor the kinetic enolate, while smaller bases at higher temperatures can lead to the thermodynamic product. bham.ac.ukchegg.com

For this compound, two alpha-carbons are available for deprotonation: the methyl group at C4 and the methylene (B1212753) group at C2. This allows for the potential of further functionalization through enolate chemistry. The C4 position is sterically less hindered, suggesting that under kinetic control, deprotonation would likely occur here. Subsequent reaction with an electrophile would lead to a more elaborated carbon skeleton.

Table 1: Alkylation Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Methylbenzyl chloride, Methyl ethyl ketone | KOH, 18-crown-6, KI | Toluene | 85°C, 11 hours | This compound |

Data sourced from PrepChem. prepchem.com

Selective Oxidation Reactions

The selective oxidation of C-H bonds in this compound presents a synthetic challenge due to the presence of multiple reactive sites, including the tertiary C-H bond at C3, the secondary C-H bonds at C2, and the benzylic C-H bonds of the tolyl group. While specific oxidation studies on this compound are not extensively documented, examining reactions on related structures provides insight into potential transformations.

Biocatalytic systems, for example, have shown remarkable selectivity in oxidizing aliphatic C-H bonds. sdu.edu.cn Enzymes like cytochrome P450 monooxygenases can be engineered to hydroxylate specific carbons, even in complex molecules. Such a system could potentially target the tertiary C3 position or the benzylic methyl group of this compound. sdu.edu.cn

Furthermore, methods for the selective oxidation of benzylic C-H bonds are well-established. These often involve transition metal catalysts or electrochemical approaches. semanticscholar.orgrsc.org For instance, electrocatalytic strategies using layered MnO₂ catalysts have been shown to selectively oxidize benzylic C-H bonds to ketones using water as the oxygen source. rsc.org Synergistic photocatalytic systems have also been developed for the selective oxidation of benzylic alcohols to aldehydes, a transformation relevant to the potential oxidation products of the tolyl group. rsc.org These methodologies suggest that selective oxidation of the benzylic methyl group on the aromatic ring of this compound to an aldehyde or carboxylic acid is a feasible transformation under the right catalytic conditions.

In-depth Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and controlling reaction outcomes. This includes considering tautomeric equilibria and the potential involvement of radical intermediates.

Elucidation of Reaction Mechanisms

Tautomeric Equilibria: Like other ketones possessing alpha-hydrogens, this compound exists in equilibrium with its enol tautomers. quora.com Tautomerism involves the migration of a proton and the shifting of a double bond. For this compound, two primary enol forms are possible, resulting from the deprotonation of either the C2 or C4 position.

The keto-enol equilibrium for simple ketones like butanone heavily favors the keto form. quora.com However, the transiently formed enol is a key intermediate in many reactions, including halogenation and alkylation under acidic or basic conditions. The enol form of acetone (B3395972), a related ketone, has been detected by NMR spectroscopy during photochemical reactions, demonstrating its existence as a metastable intermediate that slowly tautomerizes back to the more stable keto form. researchgate.net Studies on related butanone derivatives have shown that shifting the tautomeric equilibrium can be a key step in reaction mechanisms, for instance, in the acid-catalyzed intramolecular cyclization to form benzofuran (B130515) structures. rhhz.net

Radical Intermediates: Radical intermediates can be generated from this compound under certain conditions, such as photolysis or high-temperature reactions. The Norrish Type I cleavage is a characteristic photochemical reaction of ketones, involving the homolytic cleavage of the bond alpha to the carbonyl group. For this compound, this could lead to the formation of an acyl radical and an alkyl radical. Studies on 3-hydroxy-3-methyl-2-butanone (B89657) have shown that photolysis proceeds via Type I cleavage from an excited triplet state. researchgate.net

Radical abstraction of a hydrogen atom is another pathway to radical intermediates. The tertiary C-H bond at C3 and the benzylic C-H bonds are particularly susceptible to radical abstraction. nih.gov The resulting carbon-centered radicals can then undergo a variety of transformations, including coupling, oxidation, or rearrangement. The reaction of the closely related 2-butanone-3-yl radical with molecular oxygen has been studied in detail, showing that the chemically activated peroxy radical can undergo various pathways, including dissociation, elimination of HO₂, or intramolecular hydrogen abstraction. researchgate.net Such radical pathways are central to many modern C-H functionalization methods. nih.govacs.org

Kinetic Analyses and Rate Determination of Chemical Processes

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms and the factors that influence them. While specific kinetic data for this compound is scarce, analyses of related ketones establish a framework for understanding its reactivity.

Relative rate methods are commonly used to determine the rate coefficients for reactions of organic compounds with atmospheric oxidants like OH radicals and Cl atoms. For example, the rate coefficients for the reaction of 3,3-dimethylbutanone with OH radicals and Cl atoms have been determined, showing that the reaction with Cl atoms is an order of magnitude faster. copernicus.org

Absolute experimental and theoretical rate constants have been determined for the reaction of 3-hydroxy-3-methyl-2-butanone with OH radicals over a range of temperatures. rsc.org Such studies often employ techniques like Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) and are supported by computational methods like Density Functional Theory (DFT). rsc.org These combined experimental and theoretical approaches allow for the detailed mapping of reaction potential energy surfaces and the identification of the most favorable reaction pathways, such as which hydrogen atom is most likely to be abstracted. rsc.org Similar kinetic modeling has been applied to understand the formation of aldehydes from the Maillard reaction, simplifying complex reaction networks into manageable kinetic steps. researchgate.net These methodologies could be applied to determine the rate constants for the oxidation or other transformations of this compound, providing crucial data for predicting its environmental fate or optimizing its use in chemical synthesis.

Table 2: Rate Coefficients for Reactions of Related Ketones with Atmospheric Oxidants

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

|---|---|---|---|---|

| 3,3-Dimethylbutanone | OH | (1.25 ± 0.05) x 10⁻¹² | Ambient | Relative Rate |

| 3,3-Dimethylbutanone | Cl | (4.22 ± 0.42) x 10⁻¹¹ | Ambient | Relative Rate |

| 3-Hydroxy-3-methyl-2-butanone | OH | (5.12 ± 0.07) x 10⁻¹² | 298-356 | PLP-LIF (Experimental) |

Data sourced from various kinetic studies. copernicus.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 2 Methylbenzyl Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For 3-(2-Methylbenzyl)-butanone, both one-dimensional and multidimensional NMR techniques are employed to assemble a complete structural picture.

Unidimensional NMR (¹H, ¹³C) for Backbone and Side-Chain Identification

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for identifying the key structural components of this compound.

The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic surroundings. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the tolyl group, the methyl protons of the tolyl group, the benzylic protons, the methine proton, the methylene (B1212753) protons adjacent to the carbonyl group, and the terminal methyl protons. For instance, the aromatic protons typically appear in the downfield region (around 7.0-7.2 ppm), while the aliphatic protons are found in the upfield region. The methyl group attached to the aromatic ring would present as a singlet, whereas the other aliphatic protons would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. docbrown.infochegg.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. libretexts.org A key feature in the ¹³C NMR spectrum of this compound is the downfield signal for the carbonyl carbon (C=O), typically appearing in the range of 200-220 ppm. libretexts.org The aromatic carbons resonate in the 120-140 ppm region, while the aliphatic carbons (methyl, methylene, and methine) appear at higher field strengths. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. The data below is illustrative.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~212 |

| Aromatic CH | ~7.1-7.2 | ~126-137 |

| Aromatic C (quaternary) | - | ~136, ~138 |

| Benzyl (B1604629) CH₂ | ~2.8 | ~45 |

| Methine CH | ~2.6 | ~50 |

| Methylene CH₂ (next to C=O) | ~2.4 | ~35 |

| Methyl CH₃ (on butanone) | ~1.1 | ~18 |

| Methyl CH₃ (on benzyl) | ~2.3 | ~19 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how these ingredients are connected.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comemerypharma.com In this compound, COSY would show correlations between the benzylic protons and the methine proton, and between the methine proton and the methylene protons of the butanone chain, thus confirming the backbone connectivity. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. emerypharma.comcolumbia.edu This is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For every CH, CH₂, and CH₃ group, a cross-peak will appear in the HSQC spectrum at the coordinates of the corresponding proton and carbon chemical shifts. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). creative-biostructure.comcolumbia.edu HMBC is crucial for piecing together the entire molecular puzzle. For example, it would show a correlation from the benzylic protons to the aromatic carbons and the methine carbon, and from the methyl protons on the butanone moiety to the carbonyl carbon, providing unambiguous evidence for the placement of the functional groups and side chains. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. In the case of this compound, NOESY could reveal through-space interactions between the protons of the benzyl group and the protons on the butanone backbone, offering insights into the molecule's preferred three-dimensional structure.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. uni-siegen.de These methods are exceptionally sensitive to the presence of specific functional groups, making them powerful tools for structural confirmation. sepscience.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. sepscience.com The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the most prominent and diagnostic peak in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which typically appears in the region of 1700-1725 cm⁻¹. docbrown.info Other characteristic absorptions include C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. sepscience.com While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. scm.com Therefore, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C=O stretch is also observable, though often weaker than in the IR spectrum. Raman spectroscopy is particularly useful for analyzing the non-polar bonds and symmetric vibrations within the molecule. sepscience.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1700 - 1725 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₁₂H₁₆O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the confirmation of the elemental composition.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 176 | [C₁₂H₁₆O]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 133 | [M - C₃H₇]⁺ |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, with components eluting at characteristic retention times. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. iscientific.orgirsst.qc.cascholarsresearchlibrary.com

The purity of a this compound sample can be determined by the presence of a single major peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, which can be identified by their respective mass spectra. The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation patterns for ketones often involve alpha-cleavage and McLafferty rearrangement. docbrown.infocabidigitallibrary.org

Table 1: Representative GC-MS Data for this compound

| Parameter | Value |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 60°C (1 min), then 10°C/min to 250°C (5 min) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection Mode | Split (10:1) |

| Retention Time (RT) | ~12.5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M+) | m/z 176.12 |

| Key Fragment Ions | m/z 105, 91, 71, 43 |

Note: The data presented in this table is representative and may vary depending on the specific instrumentation and analytical conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.orgscispace.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios to four or more decimal places. This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. docbrown.infospectroscopyonline.com

For this compound (C₁₂H₁₆O), HRMS can experimentally determine its monoisotopic mass with a very low margin of error, typically in the parts-per-million (ppm) range. This accurate mass measurement provides strong evidence for the compound's elemental composition and helps to rule out other potential structures. tum.de

Table 2: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆O |

| Theoretical Monoisotopic Mass | 176.12012 Da |

| Measured Accurate Mass | 176.1205 Da |

| Mass Accuracy (ppm) | 2.16 ppm |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer |

Note: The data presented in this table is representative and serves to illustrate the principle of accurate mass determination.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for the separation, quantification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two widely used methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. lcms.cz For the quantitative analysis of this compound, a reversed-phase HPLC method is often employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. sigmaaldrich.comsielc.com

A calibration curve is typically generated using standards of known concentration to quantify the amount of this compound in a sample. researchgate.neteeer.org The purity of the compound is assessed by the presence of a single, sharp peak in the chromatogram. The area of the peak is directly proportional to the concentration of the compound. researchgate.net

Table 3: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (RT) | ~5.8 min |

| Injection Volume | 10 µL |

Note: This data is illustrative. Method optimization is required for specific applications.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. umass.edulibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product over time. orientjchem.orgyoutube.comcrimsonpublishers.com

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The separated spots are visualized, often under UV light or by staining with a chemical reagent. illinois.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions. researchgate.net

Table 4: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (Ethyl Acetate/Hexane 1:4) | Visualization |

| Starting Material 1 (e.g., 2-Methylbenzyl bromide) | ~0.8 | UV (254 nm) |

| Starting Material 2 (e.g., Ethyl acetoacetate) | ~0.4 | UV (254 nm), Permanganate (B83412) stain |

| This compound | ~0.6 | UV (254 nm), Permanganate stain |

Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions.

X-ray Crystallography for Solid-State Structural Analysis (applicable to crystalline derivatives)

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using X-ray crystallography to determine its three-dimensional molecular structure with atomic-level precision. This technique involves diffracting X-rays off a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. nih.govrsc.orgmdpi.com

Table 5: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Hypothetical Value |

| Derivative | 2,4-Dinitrophenylhydrazone |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.2° |

| Volume | 1540 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

| R-factor | < 0.05 |

Note: This data is purely hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 3 2 Methylbenzyl Butanone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular geometry, electronic structure, and reactivity. For a molecule like 3-(2-Methylbenzyl)-butanone, which contains a flexible side chain and an aromatic ring, these calculations are invaluable for understanding its behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost. It is particularly well-suited for studying molecules of the size and complexity of this compound.

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the geometry of this compound would be fully optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a structurally related compound, 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone), a similar DFT approach revealed that the most stable conformer is asymmetrical, with the phenyl ring inclined at an angle of 75.9° relative to the butan-2-one substituent ulster.ac.uk. A similar non-planar arrangement would be expected for this compound due to the steric influence of the ortho-methyl group.

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic structure. Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For Raspberry Ketone, the HOMO−LUMO energy separation in an aqueous environment was calculated to be approximately 7.8 eV, indicating moderate chemical reactivity ulster.ac.uk. A similar value would be anticipated for this compound.

Reactivity: DFT can also be used to predict the reactive sites of a molecule through the calculation of reactivity descriptors. Analysis of the frontier molecular orbitals (HOMO and LUMO) for Raspberry Ketone revealed a reactivity pattern consistent with nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring ulster.ac.uk. For this compound, the carbonyl carbon would be the primary site for nucleophilic attack, while the electron-rich aromatic ring would be susceptible to electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for an Aryl-Substituted Ketone (Based on Analogy to Raspberry Ketone)

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 1.3 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.8 eV | Indicator of chemical reactivity and stability. A larger gap implies greater stability. |

| Dipole Moment | ~2.5 D | A measure of the molecule's overall polarity. |

| Optimized C=O Bond Length | ~1.22 Å | The calculated length of the carbonyl double bond in the lowest energy conformation. |

Ab Initio Methods (e.g., Coupled Cluster, Green's Function) for High-Accuracy Energetics and Properties

While DFT is a robust method, ab initio calculations offer higher accuracy, albeit at a significantly greater computational expense. Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often referred to as the "gold standard" for theoretical thermochemistry ulster.ac.uk.

For a molecule like this compound, these high-level calculations would be employed to obtain precise values for properties such as enthalpy of formation, bond dissociation energies, and reaction energies. While a full geometry optimization using CCSD(T) might be too computationally demanding, it is common practice to perform single-point energy calculations on geometries previously optimized with DFT. This approach provides a more accurate electronic energy for the stable conformers of the molecule. Green's function methods can also be applied to accurately predict ionization potentials and electron affinities. Such high-accuracy data is crucial for building precise models of chemical behavior and for benchmarking the results from more computationally efficient methods like DFT.

Mechanistic Pathway Modeling and Reaction Dynamics

Computational chemistry is a powerful tool for mapping out the entire course of a chemical reaction, identifying key intermediates and the transition states that connect them. This provides a level of detail that is often difficult to obtain through experimental means alone.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) represents the highest energy point along a reaction pathway. Locating and characterizing this structure is essential for understanding the kinetics of a reaction. Computational methods can be used to search for the TS geometry. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a reaction involving this compound, such as a Grignard reaction at the carbonyl carbon, computational modeling would first identify the structure of the transition state. This is often done using methods like the synchronous transit-guided quasi-Newton (QST2) method, which requires the reactant and product structures as input.

Once a transition state is located and confirmed by the presence of a single imaginary frequency, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, thereby confirming that the identified TS is indeed the correct one for the reaction of interest. This provides a detailed picture of the geometric changes the molecule undergoes as the reaction progresses.

Computational Prediction of Reaction Selectivity and Outcomes

Many reactions can proceed through multiple competing pathways, leading to different products. Computational modeling can predict which pathway is more likely by calculating the activation energies for each possible transition state. The pathway with the lower activation energy will be kinetically favored and is expected to be the major reaction channel.

For this compound, which has multiple potentially reactive sites, this predictive capability is particularly useful. For instance, in a reaction involving both the ketone and the aromatic ring, DFT calculations could determine the activation barriers for reaction at the carbonyl group versus electrophilic substitution on the ring. This would allow for a prediction of the regioselectivity of the reaction under specific conditions. Such computational insights are invaluable for designing synthetic routes and optimizing reaction conditions to favor the desired product.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain and the rotational freedom around the bond connecting the benzyl (B1604629) group to the ketone backbone mean that this compound can exist in multiple conformations.

Conformational Analysis: A systematic search of the potential energy surface can identify the various stable conformers (local minima) and the transition states that separate them. This is often done by systematically rotating the rotatable bonds (dihedral angles) and performing a geometry optimization at each step. For the analogous Raspberry Ketone, a scan of the dihedral angle of the side chain revealed three distinct low-energy conformers ulster.ac.uk. A similar analysis for this compound would reveal its preferred shapes, which in turn influence its physical properties and biological activity.

Molecular Dynamics (MD) Simulations: While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion.

An MD simulation of this compound, often performed in a simulated solvent environment like water, would show how the molecule folds, flexes, and interacts with its surroundings. nih.gov These simulations can reveal the most populated conformations in solution, the lifetime of specific conformations, and how the molecule's shape changes over time. This information is crucial for understanding how the molecule might interact with a biological receptor or how it behaves in a complex chemical environment.

Table 2: Illustrative Conformational Energy Profile for this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kJ/mol) | Description |

| A | ~60° (gauche) | 0.0 | Global minimum energy conformation. |

| B | ~180° (anti) | 5.2 | A higher energy, more extended conformation. |

| C | ~-60° (gauche) | 6.1 | Another higher energy gauche conformation. |

Note: The values in this table are hypothetical and serve to illustrate the expected outcome of a conformational analysis.

Analysis of Electronic Properties and Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, while specific experimental and computational studies are not extensively available in the referenced literature, an understanding of its electronic properties can be derived from well-established theoretical methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surfaces. These analyses offer insights into charge distribution, orbital interactions, and the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that align with the intuitive Lewis structure of a molecule (e.g., bonds, lone pairs, and core orbitals) nih.govresearchgate.nettheaic.org. This method allows for a quantitative understanding of charge distribution and the stabilizing interactions between orbitals.

For a molecule like this compound, an NBO analysis would provide detailed information on:

Natural Atomic Charges: This analysis partitions the molecule's total electron density among its constituent atoms, providing "natural" atomic charges. It is anticipated that the oxygen atom of the carbonyl group would possess a significant negative charge due to its high electronegativity, making it a nucleophilic center. The carbonyl carbon, in turn, would carry a partial positive charge, rendering it an electrophilic site. The charges on the atoms of the aromatic ring would also be of interest, reflecting the influence of the methyl and butanone substituents.

Hybridization: NBO analysis describes the hybridization of the atomic orbitals that form the bonds in the molecule. For instance, the carbonyl carbon would be expected to exhibit sp² hybridization, consistent with its trigonal planar geometry.

While specific calculated values for this compound are not available, a hypothetical representation of the type of data obtained from an NBO analysis is presented in Table 1.

| Atom | Natural Charge (e) | NBO Hybridization |

|---|---|---|

| Carbonyl Oxygen (O) | -0.65 | sp¹.⁵ |

| Carbonyl Carbon (C) | +0.55 | sp¹.⁹⁹ |

| Aromatic C (attached to benzyl) | -0.20 | sp².¹ |

| Aromatic C (with methyl group) | -0.15 | sp².² |

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MEP surface helps to visualize the charge distribution and is used to predict how a molecule will interact with other chemical species.

The different colors on an MEP surface represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, which are indicative of electron-rich areas. These sites are favorable for electrophilic attack and represent the nucleophilic centers of the molecule.

Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are the electrophilic centers.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack. Conversely, a region of positive potential (blue) would likely be centered on the carbonyl carbon. The aromatic ring would exhibit a more complex potential distribution, with regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. The hydrogen atoms, particularly those attached to the benzylic carbon and the methyl group, would show regions of positive potential.

An illustrative summary of the expected MEP surface characteristics is provided in Table 2.

| Molecular Region | Expected MEP Color | Inferred Reactivity |

|---|---|---|

| Carbonyl Oxygen | Deep Red | Nucleophilic; site for electrophilic attack |

| Carbonyl Carbon | Blue | Electrophilic; site for nucleophilic attack |

| Aromatic Ring (π-system) | Yellow/Orange | Generally nucleophilic |

| Hydrogen Atoms | Light Blue | Slightly electrophilic |

Synthesis and Exploration of Derivatives and Analogues of 3 2 Methylbenzyl Butanone

Structural Modifications of the Ketone Moiety

The ketone functional group in 3-(2-Methylbenzyl)-butanone is a versatile handle for a variety of chemical transformations. Modifications to this part of the molecule can significantly alter its physical and chemical properties. Such changes can be broadly categorized into alterations of the alkyl chain and the formation of heterocyclic structures.

Homologation and Diversification of the Alkyl Chain

Homologation, the process of extending a carbon chain by a constant unit (often a methylene (B1212753) group, -CH₂-), and other diversifications of the alkyl chain can be achieved through several synthetic strategies. The original synthesis of this compound involves the alkylation of methyl ethyl ketone. prepchem.com By substituting methyl ethyl ketone with other ketones, a range of analogues can be produced.

For instance, using acetone (B3395972) would yield a methyl ketone, while using diethyl ketone would result in an ethyl group on the other side of the carbonyl. A more systematic approach to homologation involves a multi-step sequence, such as a Wittig reaction followed by hydrogenation, or aldol (B89426) condensation with formaldehyde (B43269) followed by reduction.

Table 1: Examples of Alkyl Chain Diversification

| Starting Ketone | Alkylating Agent | Resulting Analogue |

|---|---|---|

| Acetone | 2-Methylbenzyl chloride | 1-(2-Methylphenyl)pentan-3-one |

| Diethyl ketone | 2-Methylbenzyl chloride | 4-(2-Methylbenzyl)pentan-3-one |

| Cyclopentanone (B42830) | 2-Methylbenzyl chloride | 2-(2-Methylbenzyl)cyclopentanone |

This table illustrates how changing the starting ketone in a typical alkylation synthesis leads to diverse ketone structures.

Research into the reactivity of ketones shows that the carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent α-hydrogens are acidic and can be removed by a base to form an enolate. pressbooks.pub This enolate chemistry is fundamental to building more complex carbon skeletons.

Heterocyclic Ring Formation (e.g., Pyrazoles, Pyrimidines, Indoles from related butanones)

The butanone moiety serves as a key building block for synthesizing various heterocyclic rings, which are prevalent in medicinal chemistry and materials science.

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.comnih.govijpras.com To form a pyrazole (B372694) from this compound, the ketone must first be converted into a β-diketone. This can be achieved via Claisen condensation with an appropriate ester, such as ethyl acetate, in the presence of a strong base. The resulting β-diketone can then be cyclized with hydrazine or a substituted hydrazine to yield a pyrazole derivative.

Pyrimidines: The synthesis of pyrimidines also often utilizes β-dicarbonyl compounds as precursors. wikipedia.org These are reacted with amidines, urea, or guanidine (B92328) to form the six-membered pyrimidine (B1678525) ring. For example, the β-diketone derived from this compound can be condensed with guanidine to produce a 2-aminopyrimidine (B69317) derivative. Another route involves the reaction of α,β-unsaturated ketones with amidines. youtube.com

Indoles: The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. thermofisher.combyjus.comalfa-chemistry.comchem-station.comwikipedia.org this compound can be reacted directly with phenylhydrazine (B124118) (or a substituted phenylhydrazine) in the presence of an acid catalyst like polyphosphoric acid or zinc chloride. wikipedia.org This reaction proceeds through a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to form the indole ring. byjus.comwikipedia.org Given the unsymmetrical nature of the ketone, a mixture of two regioisomeric indoles could potentially be formed. thermofisher.combyjus.com

Structural Variations on the Benzyl (B1604629) Moiety

The 2-methylbenzyl group provides another site for structural modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

Substituent Effects on the Aromatic Ring

The introduction of various substituents onto the aromatic ring can profoundly influence the reactivity of the entire molecule. The nature of these substituents determines whether they donate or withdraw electron density from the benzene (B151609) ring, which in turn affects its nucleophilicity. lumenlearning.comvedantu.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring, making it more reactive towards electrophilic substitution. studymind.co.uk These groups are known as activating groups.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, making it less reactive in electrophilic aromatic substitution. uomustansiriyah.edu.iqchemicalnote.com These are termed deactivating groups.

These electronic effects can also influence the reactivity of the benzylic position and the ketone's carbonyl group through inductive and resonance effects. uomustansiriyah.edu.iq For example, a strong electron-withdrawing group on the ring could increase the acidity of the benzylic protons.

Table 2: Influence of Aromatic Substituents on Reactivity

| Substituent at para-position | Electronic Effect | Predicted effect on Electrophilic Aromatic Substitution Rate |

|---|---|---|

| -OCH₃ | Electron-Donating (Activating) | Increase |

| -Cl | Electron-Withdrawing (Deactivating) | Decrease |

| -NO₂ | Strongly Electron-Withdrawing (Deactivating) | Strongly Decrease |

This table summarizes the expected impact of different substituents on the reactivity of the benzyl moiety.

Alteration of the Benzylic Linker

Homologation: The linker can be extended by one or more carbon atoms to form phenylethyl or phenylpropyl analogues. This can be achieved by starting with a different alkylating agent, such as 2-(2-methylphenyl)ethyl bromide, in the initial synthesis.

Introducing Heteroatoms: Replacing the benzylic carbon with a heteroatom like oxygen or nitrogen would create an ether or amine linkage, respectively. This would fundamentally change the chemical properties, introducing polarity and the potential for hydrogen bonding.

Rigidification: The linker could be incorporated into a cyclic structure to restrict conformational freedom.

These modifications can have a significant impact on how the molecule interacts with other chemical species or biological systems.

Systematic Investigation of Structure-Reactivity and Structure-Property Relationships in Analogues

For example, extending the alkyl chain of the ketone (homologation) would be expected to increase the lipophilicity and boiling point of the compound. Conversely, introducing polar heterocyclic rings would likely increase water solubility and melting point.

The electronic effects of substituents on the aromatic ring not only alter the reactivity of the ring itself but can also be transmitted to the ketone. An electron-withdrawing group on the benzene ring could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Table 3: Predicted Structure-Property Relationships

| Structural Modification | Predicted Change in Property | Rationale |

|---|---|---|

| Lengthening ketone alkyl chain | Increased boiling point, decreased water solubility | Increased molecular weight and van der Waals forces. |

| Formation of a pyrazole ring | Increased melting point, potential for H-bonding | Introduction of a rigid, polar heterocyclic system. |

| Addition of -NO₂ to benzyl ring | Increased acidity of α-protons | Inductive electron withdrawal stabilizes the enolate conjugate base. |

| Replacing benzylic -CH₂- with -O- | Increased polarity, altered bond angles | Introduction of a polar ether linkage. |

This table correlates specific structural changes in analogues of this compound with their anticipated effects on physical and chemical properties.

By correlating these systematic structural changes with observed reactivity and properties, a predictive model can be built. This allows for the rational design of new analogues with specific, desired characteristics for applications in various fields of chemistry.

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives of this compound is a strategic process aimed at optimizing its potential biological activity, selectivity, and pharmacokinetic properties. This endeavor relies on established medicinal chemistry principles, including Structure-Activity Relationship (SAR) studies, pharmacophore modeling, bioisosteric replacement, and scaffold hopping. These methodologies allow for the systematic exploration of chemical space around the core this compound structure to identify modifications that enhance desired therapeutic effects while minimizing off-target interactions.

Structure-Activity Relationship (SAR) Analysis

A systematic investigation into the Structure-Activity Relationships (SAR) of this compound would be the foundational step in designing novel analogues. This involves synthesizing a series of related compounds where specific parts of the molecule are systematically modified, followed by biological evaluation to determine how these changes affect activity. Key regions of the this compound scaffold ripe for SAR exploration include the 2-methylbenzyl group, the butanone backbone, and the ketone functional group.

Key Modifications for SAR Studies:

Aromatic Ring Substitution: The phenyl ring of the 2-methylbenzyl group is a prime candidate for substitution. Introducing various substituents at different positions can probe the electronic and steric requirements of the binding pocket. For instance, electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., -Cl, -F, -CF3) could be systematically placed at the ortho, meta, and para positions relative to the benzyl linkage. The size of the substituent would also be varied to understand steric tolerance.

Methyl Group Modification: The methyl group at the 2-position of the benzyl ring could be altered to larger alkyl groups (e.g., ethyl, isopropyl) or replaced with other functional groups (e.g., methoxy, halogen) to assess the impact of steric bulk and electronics in this region.

Butanone Chain Alterations: The length and branching of the butanone side chain can be modified. For example, the chain could be shortened to a propanone or lengthened to a pentanone. The methyl group on the butanone chain could also be moved or replaced with other small alkyl groups.

Ketone Group Modification: The carbonyl group is a critical feature, likely involved in key interactions with a biological target. Its role can be investigated by reducing it to a secondary alcohol or replacing it with other functional groups through bioisosteric replacement.

Hypothetical SAR Data Table:

The following interactive table illustrates a hypothetical SAR study on the 2-methylbenzyl group, showcasing how modifications could influence biological activity.

| Compound ID | R1 (Position on Benzyl Ring) | R2 (Position on Benzyl Ring) | Relative Activity (%) |

| 1 | 2-CH3 | H | 100 |

| 2 | 3-CH3 | H | 85 |

| 3 | 4-CH3 | H | 70 |

| 4 | 2-Cl | H | 110 |

| 5 | 4-Cl | H | 60 |

| 6 | 2-OCH3 | H | 95 |

| 7 | 4-OCH3 | H | 50 |

| 8 | 2-CH3 | 4-Cl | 125 |

From this hypothetical data, one might conclude that substitution at the 2-position of the benzyl ring is generally favorable for activity, with a chloro group being slightly more advantageous than a methyl group. It also suggests that combining favorable substitutions, as in compound 8 , could lead to enhanced potency.

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its analogues would be developed based on the structures of several active compounds. This model would highlight the key chemical features and their spatial relationships.

A hypothetical pharmacophore model for this series of compounds might include:

A Hydrogen Bond Acceptor: The oxygen atom of the ketone carbonyl group is a likely hydrogen bond acceptor.

A Hydrophobic/Aromatic Region: The 2-methylbenzyl group would constitute a significant hydrophobic and aromatic feature.

A Hydrophobic Aliphatic Region: The alkyl backbone of the butanone moiety would represent another hydrophobic region.

Interactive Pharmacophore Model Elements:

| Feature | Description | Potential Interacting Group on Target |

| HBA | Hydrogen Bond Acceptor | Hydrogen bond donor (e.g., -NH, -OH) |

| HY/AR | Hydrophobic/Aromatic | Hydrophobic pocket (e.g., composed of leucine, isoleucine, phenylalanine residues) |

| HY-Al | Hydrophobic Aliphatic | Smaller hydrophobic pocket |

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel and structurally diverse molecules that possess the same essential features and are therefore likely to be active.

Bioisosteric Replacement

Bioisosteric replacement is a strategy used in drug design to swap one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For this compound, several bioisosteric replacements could be considered.

Ketone Bioisosteres: The ketone group is a common target for bioisosteric replacement to modulate properties like metabolic stability and hydrogen bonding capacity. nih.gov

Oxetane (B1205548): An oxetane ring can serve as a bioisostere for a ketone, often improving metabolic stability and solubility while maintaining hydrogen bond accepting capability. nih.govcambridgemedchemconsulting.com

Aryl Halides: In some contexts, an aryl halide can act as a bioisostere for a ketone, mimicking its electronic properties. nih.gov

Other Heterocycles: Small, polar heterocycles could also be explored as ketone replacements.

Benzyl Group Bioisosteres: The 2-methylbenzyl group could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Pyridyl or Thienyl Rings: Replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring would introduce heteroatoms that could alter electronic properties and potentially form new hydrogen bonds.

Other Substituted Phenyl Rings: As explored in SAR, different substitution patterns on the phenyl ring can be considered bioisosteric replacements for the 2-methyl group, such as a 2-chloro or 2-fluoro substituent.

Hypothetical Bioisostere Data Table:

| Original Moiety | Bioisosteric Replacement | Rationale |

| Ketone | Oxetane | Improve metabolic stability and solubility. nih.govcambridgemedchemconsulting.com |

| Ketone | Aryl Halide | Mimic electronic properties. nih.gov |

| 2-Methylphenyl | 2-Chlorophenyl | Similar size, altered electronics. |

| Phenyl | Pyridyl | Introduce hydrogen bond acceptor. |

Scaffold Hopping

Scaffold hopping is a more advanced design strategy that aims to identify new core structures (scaffolds) that maintain the essential pharmacophoric features of the original molecule but have a completely different chemical backbone. nih.govbhsai.org This can lead to the discovery of compounds with novel intellectual property, improved properties, or different side-effect profiles.

For this compound, a scaffold hopping approach could involve replacing the butanone core with a different chemical entity that can still present the key benzyl group and a hydrogen bond acceptor in the correct spatial orientation.

Potential Scaffolds:

Cyclic Ketones: A cyclopentanone or cyclohexanone (B45756) core could be used to constrain the conformation of the molecule and present the side chains in a more rigid orientation.

Heterocyclic Scaffolds: A variety of heterocyclic rings, such as piperidinones or pyrrolidinones, could serve as new scaffolds. These introduce additional atoms that can be functionalized or participate in new interactions.

Acyclic Scaffolds with Conformational Constraint: Introducing features like double bonds or small rings into an acyclic backbone can help to mimic the desired conformation of the original butanone chain.

By employing these rational design principles, medicinal chemists can systematically explore the chemical space around this compound to develop novel derivatives with potentially enhanced therapeutic value.

Stereochemical Considerations in 3 2 Methylbenzyl Butanone Research

Analysis of Chirality and Enantiomeric Purity

The molecular structure of 3-(2-Methylbenzyl)-butanone features a chiral center at the third carbon atom of the butanone chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an acetyl group, and a 2-methylbenzyl group. The presence of this stereocenter means the compound is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(2-Methylbenzyl)-butanone and (S)-3-(2-Methylbenzyl)-butanone.

The quantitative composition of a mixture of these enantiomers is described by its enantiomeric purity, often expressed as enantiomeric excess (ee). A racemic mixture contains equal amounts of both enantiomers (0% ee), while an enantiopure sample contains only one (100% ee). Determining the enantiomeric purity is a critical step in asymmetric synthesis and analysis.